N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-3-methylbenzamide
Description
N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-3-methylbenzamide is a triazolo-thiazine derivative characterized by a bicyclic core structure fused with a benzamide substituent. This compound belongs to a broader class of nitrogen-sulfur heterocycles, which are notable for their diverse pharmacological activities, including antimicrobial, antiviral, and antitumoral properties . The 3-methylbenzamide group at the triazole ring distinguishes it from structurally related compounds, influencing its physicochemical and biological behavior. This article provides a detailed comparison with analogous triazolo-thiazine and triazolo-thiadiazine derivatives, focusing on structural, synthetic, physicochemical, and biological aspects.
Properties
IUPAC Name |
N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-3-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4OS/c1-9-4-2-5-10(8-9)11(18)14-12-15-16-13-17(12)6-3-7-19-13/h2,4-5,8H,3,6-7H2,1H3,(H,14,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOGAHMHYOQAKCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=NN=C3N2CCCS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a similar structure, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities.
Mode of Action
It is suggested that the hydrogen bond accepting and donating characteristics of the triazolothiadiazine core make it a precise pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors.
Biochemical Pathways
Compounds with similar structures have been reported to inhibit various enzymes, suggesting that they may affect multiple biochemical pathways.
Biological Activity
N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-3-methylbenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by relevant case studies and research findings.
- IUPAC Name : this compound
- Molecular Formula : CHNS
- CAS Number : 639782-44-8
- Molecular Weight : 224.29 g/mol
Antimicrobial Activity
Research has demonstrated that compounds similar to this compound exhibit notable antimicrobial properties. For instance:
- Study Findings : A related compound showed effective inhibition against various bacterial strains such as E. coli and S. aureus, with minimum inhibitory concentrations (MICs) ranging from 40 to 50 µg/mL .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound A | E. coli | 40 |
| Compound B | S. aureus | 50 |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been explored. In a study assessing the inhibition of pro-inflammatory cytokines:
- Results : The compound demonstrated significant inhibitory effects on IL-6 and TNF-α production at concentrations as low as 10 µg/mL. Compared to the standard dexamethasone treatment (1 µg/mL), it showed higher efficacy in reducing these markers .
| Cytokine | Inhibition (%) | Standard Inhibitor |
|---|---|---|
| IL-6 | 89% | Dexamethasone |
| TNF-α | 78% | Dexamethasone |
Anticancer Activity
The anticancer properties of this compound have been investigated in several studies:
- Case Study : A derivative of this compound was tested against MCF-7 breast cancer cells and exhibited an IC value of 225 µM. The treatment resulted in significant cell cycle arrest at the S phase and increased lactate dehydrogenase (LDH) enzyme activity indicative of cytotoxic effects .
The biological activities are attributed to the compound's ability to interact with various biological targets:
- Antimicrobial Mechanism : The compound may disrupt bacterial cell wall synthesis or inhibit essential enzymes involved in bacterial metabolism.
- Anti-inflammatory Mechanism : It likely interferes with signaling pathways that lead to cytokine production.
- Anticancer Mechanism : The induction of apoptosis and cell cycle arrest suggests that the compound may activate intrinsic apoptotic pathways.
Comparison with Similar Compounds
Structural Analogues
The triazolo-thiazine/thiadiazine scaffold is shared among several derivatives, but substituents and ring systems critically modulate activity:
Key Observations :
- Ring System : Triazolo-thiadiazines (e.g., Compound 380) exhibit broader antiviral activity, while triazolo-thiazines (e.g., 5o, 10b) are more associated with metallo-β-lactamase inhibition .
- Substituent Effects : Electron-withdrawing groups (e.g., carboxylic acid in ) improve solubility but reduce logP, whereas lipophilic groups (e.g., tert-butylphenyl in 5o) enhance membrane permeability .
Key Observations :
- Triazolo-thiadiazines (e.g., Compound 380) are often synthesized via one-pot protocols, while triazolo-thiazines require multi-step cyclization and functionalization .
- The target compound’s synthesis may face challenges in regioselectivity during benzamide coupling.
Physicochemical and Pharmacokinetic Properties
Key Observations :
Q & A
Q. What synthetic strategies are commonly employed to prepare triazolothiadiazine derivatives like N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-3-methylbenzamide?
The synthesis typically involves multi-step protocols:
- Step 1 : Formation of the triazole-thiol precursor via condensation of hydrazine derivatives with carbonyl compounds (e.g., acetylacetone or aromatic aldehydes).
- Step 2 : Cyclization with phenacyl bromides or α-haloketones in alcoholic solvents (e.g., ethanol) under reflux to form the triazolothiadiazine core.
- Step 3 : Functionalization of the core with substituents (e.g., 3-methylbenzamide) via nucleophilic substitution or coupling reactions.
Structural confirmation relies on 1H NMR , HPLC-MS , and elemental analysis .
Q. How are structural ambiguities resolved for triazolothiadiazine derivatives during synthesis?
- 1H NMR is critical for confirming regiochemistry and substituent positions. For example, characteristic shifts for the triazole protons (δ 8.1–8.3 ppm) and thiadiazine protons (δ 3.5–4.2 ppm) help distinguish isomers.
- HPLC-MS ensures compound purity (>95%) and validates molecular ion peaks.
- X-ray crystallography (when available) provides definitive proof of stereochemistry and intramolecular interactions .
Q. What initial biological screening methods are used to assess the activity of such compounds?
- In vitro cytotoxicity assays (e.g., MTT against cancer cell lines) and antiviral plaque reduction assays (e.g., SARS-CoV-2) are standard.
- Enzyme inhibition studies (e.g., against VIM-2 metallo-β-lactamase) use IC50 values to quantify potency. For example, IC50 = 38.36 μM for a related triazolothiadiazine derivative .
Advanced Research Questions
Q. How can conflicting ADME data from in silico models and experimental assays be reconciled?
| Parameter | SwissADME Prediction | Experimental Data | Resolution Strategy |
|---|---|---|---|
| LogP | 2.8 | 3.1 ± 0.2 | Validate via shake-flask method with HPLC quantification. |
| Solubility (mg/mL) | 0.05 | 0.03 (pH 7.4) | Adjust formulation using co-solvents (e.g., PEG 400). |
| Discrepancies often arise from ionization effects or aggregation. Experimental validation under physiologically relevant conditions is critical . |
Q. What methodological optimizations improve yield in one-pot syntheses of triazolothiadiazines?
Q. How can molecular docking guide the prioritization of derivatives for anti-coronavirus studies?
- Target selection : Docking against SARS-CoV-2 main protease (PDB: 6LU7) or RdRp identifies binding poses.
- Key interactions : Hydrogen bonds with Glu166 or hydrophobic contacts with Pro132 correlate with antiviral activity (e.g., derivatives with IC50 < 10 μM).
- Validation : Compare docking scores (e.g., AutoDock Vina) with in vitro plaque reduction data .
Q. What analytical techniques resolve contradictions in metabolic stability data between microsomal assays and in vivo models?
- LC-MS/MS identifies major metabolites and quantifies hepatic extraction ratios.
- Species-specific differences : Human liver microsomes may underestimate clearance compared to rodent models. Cross-species assays are recommended for translational relevance .
Key Recommendations for Researchers
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
